molecular formula C21H37NO15 B033645 N-[(2R,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide CAS No. 102271-18-1

N-[(2R,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide

Katalognummer: B033645
CAS-Nummer: 102271-18-1
Molekulargewicht: 543.5 g/mol
InChI-Schlüssel: WXRMXXGTANSIIT-WTTZGDCASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “Me Fuc-gal-glcnac” is a complex glycan structure composed of methylated fucose (Me Fuc), galactose (gal), and N-acetylglucosamine (glcnac). Glycans, including this compound, play crucial roles in various biological processes, including cell-cell communication, immune response, and pathogen recognition. The unique structure of “Me Fuc-gal-glcnac” makes it a subject of interest in glycomics and glycobiology research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “Me Fuc-gal-glcnac” typically involves a chemoenzymatic approach. This method combines chemical synthesis and enzymatic reactions to achieve high stereoselectivity and efficiency. The process begins with the preparation of individual monosaccharide building blocks, which are then assembled into the desired glycan structure using glycosyltransferases and other enzymes .

Industrial Production Methods

Industrial production of “Me Fuc-gal-glcnac” leverages large-scale chemoenzymatic synthesis. This method ensures the production of structurally defined glycans with high purity and yield. The process involves the use of bioreactors and automated synthesis platforms to streamline the production and minimize human intervention .

Analyse Chemischer Reaktionen

Types of Reactions

“Me Fuc-gal-glcnac” undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and methylating agents like methyl iodide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products

The major products formed from these reactions include various derivatives of “Me Fuc-gal-glcnac,” such as methylated, oxidized, or reduced forms. These derivatives are often used in further studies to explore the structure-activity relationships of the glycan .

Wissenschaftliche Forschungsanwendungen

“Me Fuc-gal-glcnac” has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of “Me Fuc-gal-glcnac” involves its interaction with glycan-binding proteins, such as lectins and antibodies. These interactions mediate various biological processes, including cell signaling, pathogen recognition, and immune response. The molecular targets and pathways involved in these interactions are crucial for understanding the biological functions of the glycan .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to “Me Fuc-gal-glcnac” include other complex glycans, such as:

Uniqueness

“Me Fuc-gal-glcnac” is unique due to its specific combination of methylated fucose, galactose, and N-acetylglucosamine. This unique structure imparts distinct biological properties and interactions, making it a valuable compound for glycomics research .

Eigenschaften

CAS-Nummer

102271-18-1

Molekularformel

C21H37NO15

Molekulargewicht

543.5 g/mol

IUPAC-Name

N-[(2R,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide

InChI

InChI=1S/C21H37NO15/c1-6-11(26)14(29)16(31)20(33-6)37-18-15(30)12(27)8(4-23)35-21(18)36-17-10(22-7(2)25)19(32-3)34-9(5-24)13(17)28/h6,8-21,23-24,26-31H,4-5H2,1-3H3,(H,22,25)/t6-,8+,9+,10+,11+,12-,13+,14+,15-,16-,17+,18+,19+,20-,21-/m0/s1

InChI-Schlüssel

WXRMXXGTANSIIT-WTTZGDCASA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)OC)NC(=O)C)CO)O)O)O)O)O

Isomerische SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)OC)NC(=O)C)CO)O)O)O)O)O

Kanonische SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)OC)NC(=O)C)CO)O)O)O)O)O

Synonyme

Me Fuc-Gal-GlcNac
methyl O-fucopyranosyl-(1-2)-O-galactopyranosyl-(1-3)-2-acetamido-2-deoxyglucopyranoside

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.